MC4

Antimicrobial resistance MRSA Minimum inhibitory concentration

MRSA resistance to conventional antibiotics like oxacillin and vancomycin demands new-target screening tools. MC4 is the first-in-class NusB-NusE protein-protein interaction inhibitor that uniquely disrupts bacterial rRNA synthesis without affecting mammalian transcription. • MIC 0.125-0.5 μg/mL against multiple MRSA strains; 2-fold superiority over oxacillin against S. aureus ATCC 25923. • Suppresses α-toxin & PVL virulence factors at subinhibitory concentrations (⅛ × MIC)-an anti-virulence property absent in rifampicin. • Species-selective: reduces bacterial rRNA by ~70% with no detectable effect on human 47S pre-rRNA at 128× MIC. Supplied as ≥98% pure solid; ideal reference standard for AST protocol validation and nusbiarylin SAR lead optimization programs.

Molecular Formula C15H10N2O3
Molecular Weight 266.26
CAS No. 219140-31-5
Cat. No. B608876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC4
CAS219140-31-5
SynonymsMC4;  MC-4;  MC 4
Molecular FormulaC15H10N2O3
Molecular Weight266.26
Structural Identifiers
SMILESOC1=CC=C([N+]([O-])=O)C=C1/C=N/C2=CC=CC(C#C)=C2
InChIInChI=1S/C15H10N2O3/c1-2-11-4-3-5-13(8-11)16-10-12-9-14(17(19)20)6-7-15(12)18/h1,3-10,18H/b16-10+
InChIKeyMFJSKNULIOHTJL-MHWRWJLKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MC4: First-in-Class Bacterial rRNA Synthesis Inhibitor


MC4 (CAS 219140-31-5), also known as (E)-2-{[(3-ethynylphenyl)imino]methyl}-4-nitrophenol, is a synthetic small molecule (molecular weight 266.26, formula C15H10N2O3) that acts as a first-in-class inhibitor of bacterial ribosomal RNA (rRNA) synthesis [1]. It belongs to the nusbiarylin class of antimicrobial compounds and exhibits specific antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), while demonstrating no significant toxicity to mammalian cells [1][2].

1 Reported first-in-class rRNA synthesis inhibitor targeting NusB-NusE interaction
2 Supports MRSA and drug-resistant Gram-positive antimicrobial screening
3 Reported mammalian cell selectivity for host-pathogen co-culture designs

Why MC4 Cannot Be Substituted with Conventional Antibiotics


Conventional antibiotics targeting bacterial transcription, such as rifampicin, inhibit RNA polymerase activity broadly, whereas MC4 specifically disrupts the NusB-NusE protein-protein interaction essential for rRNA operon transcription [1]. This distinct mechanism confers activity against MRSA strains that are resistant to cell wall synthesis inhibitors like oxacillin and vancomycin, and MC4 maintains comparable or superior MIC values against these resistant strains [2]. Additionally, MC4 uniquely attenuates staphylococcal virulence factor production at subinhibitory concentrations—an effect not observed with rifampicin [3]—meaning substitution with conventional antibiotics would forfeit both this anti-virulence property and the advantage of a mechanism orthogonal to existing resistance pathways.

MC4 (this product)
Conventional antibiotics
Mechanism
NusB-NusE disruption; rRNA-specific
MRSA activity
MIC values may differ; rifampicin targets RNA polymerase broadly
Virulence attenuation
Sub-MIC suppression of PVL/α-toxin; not observed with rifampicin
Resistance pathway
Orthogonal to cell-wall synthesis inhibitors; substitution may lose this advantage

Quantitative Comparative Evidence for MC4


MIC Comparison with Vancomycin and Oxacillin Against MRSA

MC4 exhibits antimicrobial potency against methicillin-resistant S. aureus (MRSA) strains that is comparable to or better than clinically used antibiotics vancomycin and oxacillin. Against the MRSA type strain ATCC BAA-41, MC4 demonstrated an MIC of 0.25 μg/mL, compared to 0.5 μg/mL for both vancomycin and oxacillin, representing a 2-fold lower concentration required for growth inhibition. Against S. aureus ATCC 25923, MC4 showed an MIC of 1 μg/mL, matching vancomycin's 1 μg/mL and improving upon oxacillin's 2 μg/mL [1]. Across five clinical MRSA isolates, MC4 consistently maintained MIC values ranging from 0.125 to 0.5 μg/mL, demonstrating robust activity against diverse resistant strains [2].

MIC Comparison
Head-to-head
MC4 MIC 0.25 μg/mL vs vancomycin 0.5 μg/mL, oxacillin 0.5 μg/mL (MRSA ATCC BAA-41)
Supports antimicrobial screening context
Broth microdilution per CLSI; 18–24 h, 35°C
Antimicrobial resistance MRSA Minimum inhibitory concentration

Selective Bacterial rRNA Synthesis Inhibition

MC4 specifically inhibits bacterial rRNA synthesis through disruption of the NusB-NusE protein-protein interaction, a target absent in eukaryotic systems. In S. aureus, treatment with 2× MIC MC4 for 30 minutes resulted in an approximately 70% reduction in rRNA levels relative to untreated controls [1]. Critically, when tested in human HeLa cells at 32 μg/mL (a concentration 128-fold higher than the MIC against MRSA), MC4 caused no detectable reduction in 47S pre-rRNA levels, while the positive control CX-5461 reduced pre-rRNA levels by approximately 90% at 1 μM [2]. This species-specific inhibition profile is mechanistically distinct from rifampicin, which inhibits bacterial RNA polymerase with broad transcriptional consequences beyond rRNA alone [3].

rRNA Selectivity
Head-to-head
~70% reduction in bacterial rRNA (2× MIC); 0% reduction in human 47S pre-rRNA at 32 μg/mL
Species-selective inhibition profile
S. aureus ATCC 25923; HeLa cells; 30 min–2 h exposure
Mechanism of action rRNA synthesis Selectivity

Favorable Mammalian Cell Cytotoxicity Profile

MC4 exhibits a favorable selectivity profile between bacterial and mammalian cells. In cytotoxicity assays using human intestinal epithelial cells (Caco-2), MC4 showed an IC50 value greater than 128 μg/mL, which exceeds the MIC against MRSA by more than 500-fold [1]. This is consistent with independent validation that MC4 has no significant toxicity to mammalian cells at concentrations relevant to its antibacterial activity . In contrast, many conventional antibiotics exhibit narrower selectivity windows or specific organ toxicities. Notably, MC4's enantiomer (E/Z)-MC4 has been similarly characterized as having antibacterial activity against MRSA with no significant mammalian cell toxicity [2].

Cytotoxicity Selectivity
Cross-study
IC50 >128 μg/mL (Caco-2); selectivity index >512 vs MRSA MIC
Cell-model selectivity review
MTT assay, 24 h exposure; Caco-2 cells
Cytotoxicity Selectivity index Mammalian cell safety

Virulence Factor Suppression at Subinhibitory Concentrations

Beyond direct growth inhibition, MC4 uniquely suppresses the production of key staphylococcal virulence factors at subinhibitory concentrations—a property not shared by conventional antibiotics like rifampicin. At ⅛ × MIC, MC4 sharply downregulated the expression of Panton-Valentine Leukocidin (PVL) in S. aureus strains [1]. Quantitative PCR analysis demonstrated that subinhibitory levels of MC4 attenuated the expression of α-toxin and PVL, effects associated with modulation of the agr global regulatory pathway [2]. In contrast, rifampicin at subinhibitory concentrations did not produce comparable attenuation of these virulence factors [3]. This dual functionality—bacteriostatic growth arrest plus virulence factor suppression—distinguishes MC4 from antibiotics that solely target bacterial viability.

Virulence Suppression
Head-to-head
MC4 (⅛× MIC) downregulates PVL, α-toxin; rifampicin shows no comparable effect
Anti-virulence probe context
qRT-PCR; S. aureus USA300; agr-regulated targets
Anti-virulence Alpha-toxin Panton-Valentine Leukocidin

Structure-Activity Relationship of Optimized Derivatives

The nusbiarylin scaffold represented by MC4 has been successfully optimized to yield derivatives with enhanced antimicrobial potency. While the parent compound MC4 demonstrates MIC values ranging from 0.125 to 1 μg/mL against various S. aureus strains [1], structure-activity relationship (SAR) studies have produced derivatives with MIC values as low as 0.125 μg/mL—representing an 8-fold improvement in potency compared to vancomycin's 1 μg/mL against certain strains [2]. Some optimized nusbiarylin derivatives demonstrated MIC values of 1–2 μg/mL against clinically significant bacterial pathogens, confirming the scaffold's potential for further medicinal chemistry development [3]. This improvement trajectory indicates that procurement of the MC4 scaffold provides a validated starting point for SAR campaigns rather than a terminal compound.

SAR Trajectory
Cross-study
Parent MC4 MIC 0.125–1 μg/mL; optimized derivatives MIC as low as 0.125 μg/mL
Scaffold optimization context
Broth microdilution; MRSA strains; CLSI guidelines
Structure-activity relationship Nusbiarylin derivatives MIC optimization

Optimized Applications of MC4


MRSA Antimicrobial Susceptibility Testing Reference

MC4's well-characterized MIC profile against multiple MRSA strains (0.125–0.5 μg/mL) and its comparable potency to vancomycin make it suitable as a reference compound for validating antimicrobial susceptibility testing (AST) protocols targeting novel rRNA synthesis inhibitors. Researchers developing next-generation nusbiarylin analogs can use MC4 as an internal benchmark to assess potency improvements, with the compound's documented 2-fold superiority over oxacillin against S. aureus ATCC 25923 providing a quantitative performance threshold [1].

Host-Pathogen Co-culture Studies

MC4's species-selective rRNA inhibition—reducing bacterial rRNA by ~70% while producing no detectable effect on human 47S pre-rRNA at 128× the antibacterial MIC—enables researchers to study the specific consequences of bacterial transcription inhibition in co-culture systems without confounding host cell transcriptional interference [1][2]. This selectivity profile supports investigations of S. aureus pathogenesis where host cell viability and transcriptional integrity must be maintained throughout extended infection assays.

Anti-Virulence Drug Discovery and agr Modulation

MC4's capacity to suppress α-toxin and PVL production at subinhibitory concentrations (⅛ × MIC) while rifampicin fails to produce comparable effects makes it a unique chemical probe for dissecting the agr regulatory pathway in S. aureus [1]. This application is particularly relevant for researchers investigating anti-virulence therapeutic strategies, as MC4 provides a single-agent system to compare growth-dependent versus virulence-suppressing antimicrobial effects without requiring multiple compound treatments [2].

Medicinal Chemistry: Nusbiarylin Scaffold Optimization

As the first-in-class compound validated against the NusB-NusE protein-protein interaction, MC4 serves as the foundational scaffold for structure-activity relationship studies in the nusbiarylin series. With documented derivative MIC improvements to 0.125 μg/mL—an 8-fold enhancement over vancomycin's baseline—MC4 provides a chemically tractable starting point for lead optimization programs aimed at developing novel antimicrobial agents against multidrug-resistant S. aureus [1][2].

Application
Selection Property
Validation Focus
Antimicrobial susceptibility testing (AST) validation
Reported MIC across diverse MRSA strains
MIC reproducibility and strain panel coverage
Host-pathogen co-culture studies
Species-selective rRNA inhibition
Host cell transcription integrity
Anti-virulence pathway studies
Sub-MIC virulence factor suppression
agr pathway modulation confirmation
Nusbiarylin scaffold optimization
Validated chemical starting point
Derivative MIC improvement trajectory

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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